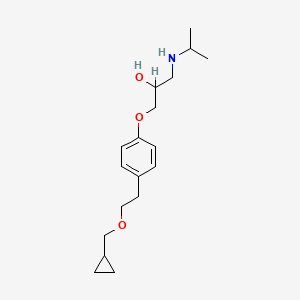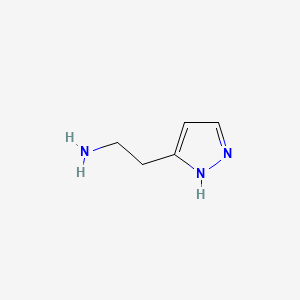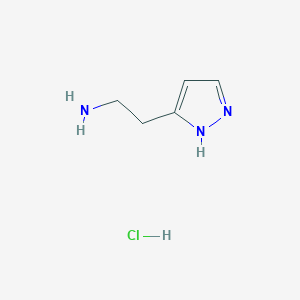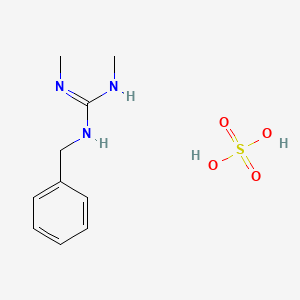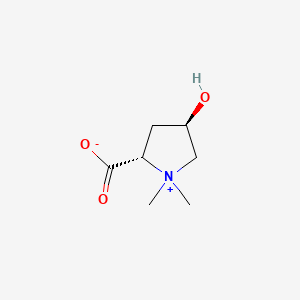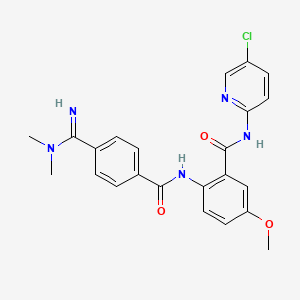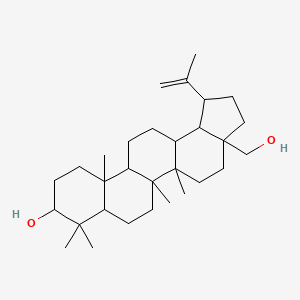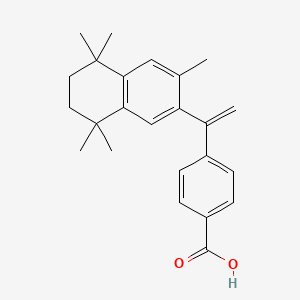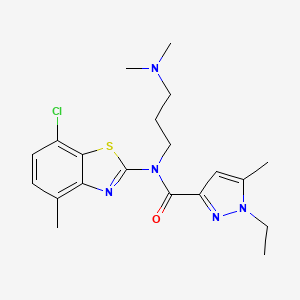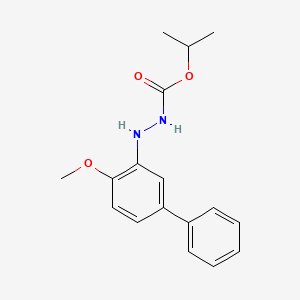
Bifenazate
描述
Bifenazate is an insecticide used for mite control . It is also known by the IUPAC name Isopropyl 2-(4-methoxybiphenyl-3-yl)hydrazinoformate .
Molecular Structure Analysis
Bifenazate has a molecular formula of C17H20N2O3 and a molecular mass of 300.4 . More details about its molecular structure can be found here.Chemical Reactions Analysis
Bifenazate undergoes hydrolysis, with the first step being an oxidation reaction producing bifenazate-diazene, which then hydrolyses to produce methoxy- and hydroxy-biphenyls .Physical And Chemical Properties Analysis
Bifenazate is a white crystalline solid with a slight odour characteristic of aromatic compounds . It has a melting point of 121.5−123 °C and a relative density of 1.19 g/cm3 . It has a low solubility in water (1.52 mg/L at 20 °C) but is soluble in organic solvents like ethyl acetate and acetonitrile .科学研究应用
Bifenazate: A Comprehensive Analysis of Scientific Research Applications
Acaricide Efficacy in Crop Protection: Bifenazate is widely recognized for its effectiveness as an acaricide, particularly against leaf mites across various life stages. It is commonly used to protect a range of crops, including fruits and ornamental plants, from spider mites and other pests .
Low Toxicity Profile: An important aspect of Bifenazate is its low toxicity to mammals and aquatic organisms, making it a safer option in pest management compared to other chemicals with higher toxicity levels .
Use in Citrus Pest Management: Specifically, Bifenazate shows high biological activity against red mites like Tetranychus urticae Koch, which are major pests in citrus cultivation. Its application helps maintain the health and quality of citrus crops .
Regulatory Risk Assessment: Bifenazate has undergone rigorous pesticide risk assessments for its representative uses on various crops such as strawberries, tomatoes, peppers, cucumbers, and ornamental plants, ensuring its safety and efficacy when used according to guidelines .
Residue Analysis and Safety Evaluation: Studies have been conducted to optimize analytical procedures for determining Bifenazate residues in food products like citrus fruits. These evaluations are crucial for ensuring food safety and consumer protection .
6. Innovative Applications in Food and Agriculture Emerging technologies like Plasma Activated Water (PAW) have found applications in enhancing the degradation of Bifenazate residues. PAW’s functions extend beyond agriculture into food safety, biomedicine, and more .
作用机制
Target of Action
Bifenazate primarily targets the mitochondrial respiratory chain complex III . This complex plays a crucial role in cellular respiration, a process that generates ATP, the energy currency of the cell.
Mode of Action
Bifenazate acts as an inhibitor of the mitochondrial respiratory chain complex III . By inhibiting this complex, bifenazate disrupts the electron transport chain, leading to a decrease in ATP production. This energy depletion eventually leads to the death of the organism.
Biochemical Pathways
The inhibition of the mitochondrial respiratory chain complex III by bifenazate affects the oxidative phosphorylation pathway . This pathway is responsible for the majority of ATP production within the cell. Disruption of this pathway leads to energy depletion within the cell, affecting various downstream processes that rely on ATP.
Pharmacokinetics
Bifenazate is a pro-acaricide, which is activated by oxidative desulfurization to the corresponding carbodiimide . It has low solubility in water, with a solubility of 1.52 mg/L at 20°C . It also has a log POW (octanol/water partition coefficient) of 3.5 at 38°C, indicating its lipophilic nature . These properties influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The action of bifenazate leads to energy depletion within the cell, affecting various downstream processes that rely on ATP. This results in decreased fecundity, longevity, and an increase in the pre-oviposition period in organisms such as the Panonychus citri . Enzymatic tests have shown that activities of enzymes like CAT, POD, CarE are higher in bifenazate-treated organisms, while SOD and GST activities are lower .
Action Environment
Environmental factors can influence the action, efficacy, and stability of bifenazate. For instance, in the field, pests are frequently exposed to sublethal or lethal concentrations of pesticides . The concentrations of pesticides may be different in diverse parts of the field, so insect populations are exposed to different concentrations of pesticides . This variability can influence the effectiveness of bifenazate in controlling pests.
安全和危害
未来方向
属性
IUPAC Name |
propan-2-yl N-(2-methoxy-5-phenylanilino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12(2)22-17(20)19-18-15-11-14(9-10-16(15)21-3)13-7-5-4-6-8-13/h4-12,18H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLKTXFWDRXILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NNC1=C(C=CC(=C1)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5032525 | |
| Record name | Bifenazate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5032525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White crystalline solid; [MSDSonline] | |
| Record name | Bifenazate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3920 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes at 240 °C | |
| Record name | Bifenazate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 3.76 mg/L at 20 °C, In water, 2.06 mg/L at 20 °C, unspecified pH, In acetonitrile = 0.0956 mg/L, ethyl acetate = 0.102 mg/L, methanol =0.0447 mg/L, toluene = 0.0247 mg/L, hexane = 0.232X10-3 mg/L at 25 °C | |
| Record name | Bifenazate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.31 g/cu cm at 25 °C | |
| Record name | Bifenazate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000008 [mmHg], 7.5X10-8 mm Hg at 25 °C | |
| Record name | Bifenazate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3920 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Bifenazate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Bifenazate | |
Color/Form |
White crystals, Beige crystalline solid (technical grade) | |
CAS RN |
149877-41-8 | |
| Record name | Bifenazate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149877-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bifenazate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149877418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bifenazate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5032525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bifenazate (ISO); isopropyl 2-(4-methoxybiphenyl-3-yl)hydrazinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydrazinecarboxylic acid, 2-(4-methoxy[1,1'-biphenyl]-3-yl)-, 1-methylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIFENAZATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Z9QW0505 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bifenazate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
123-125 °C | |
| Record name | Bifenazate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7002 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mode of action of bifenazate?
A1: While initially thought to be a neurotoxin, bifenazate is now understood to primarily act as a Qo pocket inhibitor of the mitochondrial complex III. [, , ] This means it disrupts the electron transport chain within mitochondria, ultimately leading to cellular energy depletion and death in target organisms.
Q2: What are the downstream effects of bifenazate's action on mitochondrial complex III?
A3: Inhibiting complex III disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). [] This cellular energy depletion and oxidative stress ultimately result in cell death.
Q3: What is the molecular formula and weight of bifenazate?
A3: The molecular formula of bifenazate is C22H22N4O3, and its molecular weight is 390.43 g/mol. (Information derived from chemical structure databases)
Q4: Is there any spectroscopic data available for bifenazate?
A4: While the provided research papers primarily focus on biological activity and resistance mechanisms, spectroscopic data like NMR and IR spectra are crucial for structural confirmation. This information can be found in resources like the pesticide database of the National Pesticide Information Center (NPIC).
Q5: Does bifenazate possess any catalytic properties?
A5: Bifenazate is primarily an acaricide and not known for exhibiting catalytic properties. Its mechanism of action revolves around inhibiting a specific enzyme rather than catalyzing a reaction.
Q6: Have there been any computational studies on bifenazate?
A6: While the provided papers do not extensively discuss computational studies, these methods can be valuable for understanding bifenazate's interaction with its target (complex III) at a molecular level. Molecular docking and molecular dynamics simulations could provide insights into binding affinity and potential resistance mechanisms.
Q7: What are the safety considerations and regulations surrounding the use of bifenazate?
A11: The research highlights the importance of evaluating the dietary risk of bifenazate and its metabolites. [] Regulatory agencies like the European Food Safety Authority (EFSA) [] set maximum residue levels (MRLs) for bifenazate in different crops to ensure consumer safety.
Q8: What are the main mechanisms of resistance to bifenazate in spider mites?
A12: Resistance to bifenazate in spider mites is primarily associated with mutations in the mitochondrial cytochrome b gene, specifically in the Qo pocket where bifenazate binds. [, , , , ] The most common mutation reported is G126S. [, , ]
Q9: Does resistance to bifenazate confer cross-resistance to other acaricides?
A13: Yes, bifenazate resistance frequently confers cross-resistance to other Qo inhibitors, particularly acequinocyl. [, , ] This emphasizes the importance of understanding cross-resistance patterns for developing effective resistance management strategies.
Q10: Are there any other mechanisms of bifenazate resistance besides target-site mutations?
A14: While target-site mutations are the primary mechanism, some studies suggest that enhanced detoxification by enzymes like P450 monooxygenases could also play a role in bifenazate resistance. [, ]
Q11: What is the toxicity profile of bifenazate to non-target organisms?
A15: Research has focused on assessing the toxicity of bifenazate to beneficial predatory mites like Phytoseiulus persimilis and Neoseiulus californicus. [, , , , ] While some studies found bifenazate to be safe at recommended field rates, [, ] others reported negative impacts on predatory mite survival and reproduction, highlighting the importance of careful consideration and potential mitigation strategies when using bifenazate in integrated pest management programs. []
Q12: What analytical methods are commonly used to detect and quantify bifenazate and its metabolites in environmental and biological samples?
A16: High-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet (UV), diode array (DAD), or tandem mass spectrometry (MS/MS) are widely used to analyze bifenazate residues. [, , , , ]
Q13: What is the impact of bifenazate exposure on different life stages of spider mites?
A19: Research suggests that the sensitivity to bifenazate can vary across different life stages of spider mites. [, , ] Understanding stage-specific susceptibility is crucial for optimizing control strategies and targeting the most vulnerable life stages.
Q14: What is the current status of bifenazate resistance in different geographical regions?
A20: The provided research highlights the emergence of bifenazate resistance in various geographical regions, including China, Jordan, and South Korea. [, , , , , ] This emphasizes the need for ongoing monitoring of resistance development and implementation of appropriate resistance management strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






